N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)-N’-phenylurea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorinated furanone ring fused with a phenylurea moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)-N’-phenylurea typically involves the reaction of 3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl chloride with phenylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)-N’-phenylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The dichlorinated furanone ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted furanone derivatives.
Scientific Research Applications
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)-N’-phenylurea has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a quorum sensing inhibitor, which can disrupt bacterial communication and reduce virulence.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways of bacteria by binding to receptor proteins and preventing the activation of genes responsible for virulence and biofilm formation. In cancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)acetamide
- 3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl methyl carbonate
Uniqueness
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)-N’-phenylurea stands out due to its unique combination of a dichlorinated furanone ring and a phenylurea moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced potency as a quorum sensing inhibitor or anticancer agent due to its specific molecular interactions.
Properties
CAS No. |
76220-18-3 |
---|---|
Molecular Formula |
C11H8Cl2N2O3 |
Molecular Weight |
287.10 g/mol |
IUPAC Name |
1-(3,4-dichloro-5-oxo-2H-furan-2-yl)-3-phenylurea |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-7-8(13)10(16)18-9(7)15-11(17)14-6-4-2-1-3-5-6/h1-5,9H,(H2,14,15,17) |
InChI Key |
FKYPOFSDPZUIJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2C(=C(C(=O)O2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.